molecular formula C19H15ClN4O4S2 B4849688 methyl 2-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate

methyl 2-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate

Cat. No. B4849688
M. Wt: 462.9 g/mol
InChI Key: DRJWGFOMAFTSDS-UHFFFAOYSA-N
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Description

Thiadiazoles are a class of heterocyclic compounds containing a 1,3,4-thiadiazole ring. They are known for their versatile applications in medicinal chemistry, agriculture, and as materials due to their significant biological activities and chemical properties.

Synthesis Analysis

  • The synthesis of thiadiazole derivatives often involves cyclization reactions of thiosemicarbazides under various conditions. For example, derivatives of 1,3,4-thiadiazole have been synthesized using manganese(II) catalyzed reactions, leading to compounds with distinct molecular structures and potential applications in various fields (Dani et al., 2013).

Molecular Structure Analysis

  • X-ray and DFT studies provide insights into the molecular structure of thiadiazole compounds. These studies help in understanding the stabilization of compounds through intramolecular and intermolecular hydrogen bonding, which plays a crucial role in their chemical behavior and reactivity (Dani et al., 2013).

Chemical Reactions and Properties

  • Thiadiazole derivatives undergo various chemical reactions, including methylation, which can occur at different positions of the ring, influencing their chemical properties and potential applications (Werber et al., 1975).

Physical Properties Analysis

  • The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, can be influenced by their molecular organization and the presence of different substituents on the thiadiazole ring. These properties are crucial for their application in various fields.

Chemical Properties Analysis

  • The chemical properties of thiadiazoles, including their reactivity, stability, and interactions with other molecules, are determined by their molecular structure. Studies on the reactivity of thiadiazole derivatives provide valuable insights into their potential applications in synthesis and drug design (Werber et al., 1975).

properties

IUPAC Name

methyl 2-[[2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4S2/c1-28-17(27)12-7-3-5-9-14(12)21-15(25)10-29-19-24-23-18(30-19)22-16(26)11-6-2-4-8-13(11)20/h2-9H,10H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJWGFOMAFTSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate
Reactant of Route 3
methyl 2-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
methyl 2-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 2-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 2-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate

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